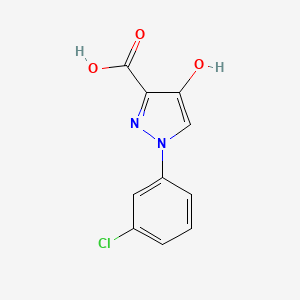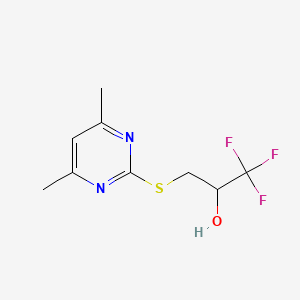
2-(4,6-二甲基嘧啶-2-基)硫代-1,1,1-三氟丙-2-醇
描述
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol, commonly known as DMPT-TF, is an organosulfur compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and toxicology for its ability to act as a pro-drug and to increase the solubility of drugs in aqueous solutions. DMPT-TF has also been studied for its potential as a therapeutic agent for the treatment of certain diseases.
科学研究应用
以下是关于2-(4,6-二甲基嘧啶-2-基)硫代-1,1,1-三氟丙-2-醇在科学研究应用方面的全面分析,重点介绍了六种独特的应用:
生物活性嘧啶衍生物的合成
该化合物可作为合成具有潜在医药应用的新型生物活性嘧啶衍生物的试剂。 这些衍生物可能具有多种药理活性,包括镇痛、抗癫痫、抗病毒、抗高血压、抗分枝杆菌以及作为有效的磷酸二酯酶抑制剂 .
抗菌特性
研究表明嘧啶衍生物具有抗菌特性。 该化合物可用于合成针对特定病原体的衍生物或研究抗菌剂的作用机制 .
硫代硫酯的合成
该化合物用于通过与亚磺酸反应合成具有嘧啶部分的硫代硫酯。 此过程对于研究硫代硫酯的性质和反应具有重要意义 .
与胺的相互作用
已确定合成的4,6-二甲基嘧啶-2-基硫代硫酸酯与不同胺的相互作用是研究化学性质和反应的一个感兴趣领域 .
无溶剂合成的催化剂
该化合物已被用作无溶剂合成过程中的催化剂,例如氨基吡唑的快速合成,氨基吡唑在各种化学反应中都很重要 .
体外研究
属性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c1-5-3-6(2)14-8(13-5)16-4-7(15)9(10,11)12/h3,7,15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMITXBBNMBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



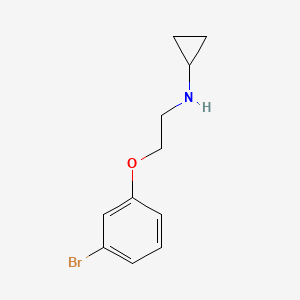
![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)
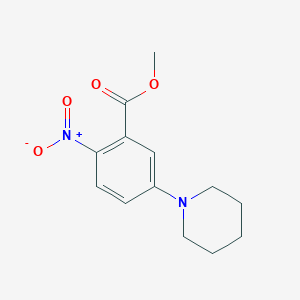


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
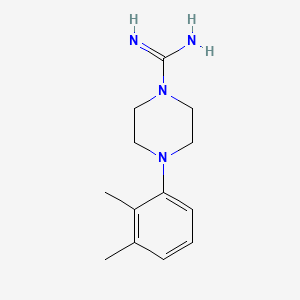
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
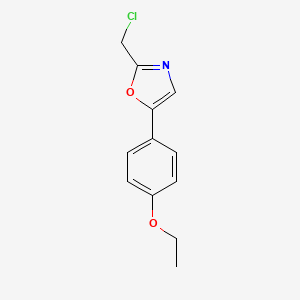
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
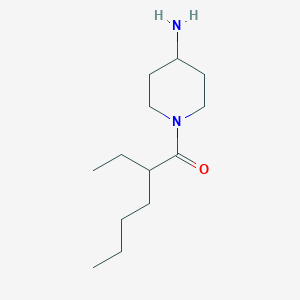
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
